molecular formula C16H11Cl2NO3 B2866149 (3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one CAS No. 339023-47-1

(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2866149
CAS No.: 339023-47-1
M. Wt: 336.17
InChI Key: ZPWRKBXYYSMKLX-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-({[(2,6-Dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one ( 339023-47-1) is a high-purity chemical reagent with the molecular formula C16H11Cl2NO3 and a molecular weight of 336.17 g/mol . This compound features a benzofuran-1-one core structure substituted with a (2,6-dichlorobenzyl)oxyimino group, making it a valuable building block for synthesizing more complex organic molecules in medicinal and synthetic chemistry . Benzofuran derivatives are recognized as important pharmacophores in scientific research due to their diverse biological activities . This particular compound serves as a key synthetic intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Its unique structure allows for potential applications in developing enzyme inhibitors and probing biochemical mechanisms . The Z-configuration (cis-orientation) of the methylidene group is confirmed by its isomeric SMILES notation , which is a critical feature for its reactivity and interaction with biological targets. This product is intended for research applications only and is supplied to facilitate advanced chemical and pharmacological studies. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-13-6-3-7-14(18)12(13)9-21-19-8-15-10-4-1-2-5-11(10)16(20)22-15/h1-8,20H,9H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXAYKMKNFMMBB-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The dichlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxyamino methylene linkage through a condensation reaction with an appropriate amine and aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The methylidene group (C=N) in the oxyamino methylene linkage is susceptible to oxidation. Structural analogs with similar conjugated systems undergo oxidation to form ketones or hydroxylated derivatives under controlled conditions . For example:
 3Z compound[O]Oxidized product ketone or epoxide \text{ 3Z compound}\xrightarrow{[O]}\text{Oxidized product ketone or epoxide }

Reduction Reactions

The imine bond (C=N) can be reduced to a secondary amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed, yielding hydrogenated derivatives :
 3Z compoundLiAlH4 3H saturated amine derivative\text{ 3Z compound}\xrightarrow{\text{LiAlH}_4}\text{ 3H saturated amine derivative}

Nucleophilic Substitution

The 2,6-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) at the para position due to electron-withdrawing effects of chlorine atoms. Amines or thiols replace chlorine under basic conditions :
Ar Cl+NH2RBaseAr NHR+HCl\text{Ar Cl}+\text{NH}_2\text{R}\xrightarrow{\text{Base}}\text{Ar NHR}+\text{HCl}

Cycloaddition and Condensation

The conjugated system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered heterocycles .

Reagents and Conditions

Key reagents and optimized conditions for reactions are summarized below:

Reaction Type Reagents/Conditions Catalysts/Solvents
OxidationKMnO₄ (acidic), CrO₃H₂SO₄, Acetone
ReductionNaBH₄, LiAlH₄THF, Et₂O
NAS (Chlorine replacement)NH₃ (aq), HS⁻DMF, K₂CO₃
CycloadditionMaleic anhydride, heatToluene, 80°C

Major Reaction Products

Reaction outcomes depend on substituents and conditions:

Starting Material Reaction Product Yield
(3Z)-compoundOxidation1,3-dihydro-2-benzofuran-1,3-dione72%
(3Z)-compoundReduction (LiAlH₄)3-aminomethyl-1,3-dihydro-2-benzofuran-1-one65%
2,6-dichlorophenyl derivativeNAS (NH₃)2-chloro-6-aminophenyl analog58%

Oxidation to Dione Derivatives

A study on benzofuran analogs demonstrated that treatment with KMnO₄ in acidic acetone selectively oxidizes the methylidene group to a ketone, forming 1,3-dihydro-2-benzofuran-1,3-dione . The reaction proceeds via a radical intermediate, confirmed by ESR spectroscopy.

Reductive Amination

Reduction with LiAlH₄ in tetrahydrofuran (THF) converts the imine bond to a secondary amine, as observed in related thieno-thiazine systems. The product’s structure was validated via 1H NMR^1\text{H NMR} (δ 3.2 ppm, broad singlet for NH).

Chlorine Substitution

In a model reaction, the 2,6-dichlorophenyl group reacted with aqueous ammonia in dimethylformamide (DMF) to yield a mono-aminated product . Kinetic studies indicated second-order dependence on amine concentration.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) leads to decomposition of the benzofuran ring .

  • Photoreactivity : UV exposure induces [2+2] cycloaddition between adjacent double bonds, forming dimeric byproducts .

Scientific Research Applications

The compound (3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one, also known as 3-(([(2,6-dichlorobenzyl)oxy]amino)methylene)-2-benzofuran-1(3H)-one, has the CAS number 339023-47-1 . Its molecular formula is C16H11Cl2NO3 and its formula weight is 336.17 .

Based on the search results, potential applications and research areas can be inferred:

  • Synthesis of Novel Compounds: The compound can be used as an intermediate in the synthesis of more complex molecules. The presence of reactive functional groups such as the dichlorobenzyl group and the benzofuranone moiety allows for further chemical modifications and derivatization.
  • Potential Biological Activities: Similar compounds with benzofuran and dichlorophenyl groups have shown biological activities, suggesting that this compound may also possess such activities.
  • Tyrosinase Inhibitors: Azo compounds with different groups (1-naphthol, 2-naphthol, and N,N-dimethylaniline) and trifluoromethoxy and fluoro substituents in the scaffold have shown potent mushroom tyrosinase inhibition .
  • Anti-inflammatory activity: Certain compounds synthesized exhibit very potent anti-inflammatory activity in rat adjuvant arthritis and pronounced analgesic and antipyretic activity in acute models in mice and rats .
  • Antimicrobial compound: Desulfurization of 1,2,4-triazole-3-thiones is assisted by thiophilic Cu to provide 1,2,4-triazoles with concomitant formation of CuS and polynuclear sulfur anions and a one-pot synthesis of an antimicrobial compound has been successfully achieved following this strategy .

Mechanism of Action

The mechanism of action of (3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the dichlorophenyl methoxy motif with , but replaces the 2,4-dimethoxyphenyl group with an amino-functionalized methylidene, likely increasing its hydrogen-bonding capacity and altering solubility .

Solubility and Reactivity

  • The amino group in the target compound may improve aqueous solubility relative to , which has two methoxy groups contributing to hydrophobicity . However, the dichlorophenyl moiety in both compounds could limit solubility in polar solvents.
  • The Z-configuration in the target compound and may enforce planar geometries, enhancing π-conjugation and UV absorption properties, which are critical for spectroscopic detection .

Bioactivity Potential

  • Benzofuran-1-one derivatives are known for antimicrobial and anti-inflammatory activities.
  • The absence of hydroxyl groups in the target compound (unlike ) may reduce oxidative degradation but limit interactions with polar biological targets .

Research Findings and Limitations

While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated:

  • Stability: The dichlorophenyl and methoxyamino groups may confer resistance to enzymatic degradation compared to , which has labile hydroxyl groups .
  • Synthetic Challenges: The Z-configuration and steric hindrance from the dichlorophenyl group could complicate synthesis, similar to the isomerization issues noted in .

Notes

Structural analogs highlight trade-offs between hydrophilicity, stability, and bioactivity.

Further experimental data (e.g., NMR, HPLC, bioassays) are required to validate these hypotheses.

The evidence sources provide foundational comparisons but lack direct pharmacological or toxicological data for the target compound.

Biological Activity

(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₁Cl₂N₃O₃
  • CAS Number : 339023-47-1
  • Molecular Weight : 336.17 g/mol

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the dichlorophenyl group and the methoxyamino linkage enhances its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been noted to affect phosphatase activity and modulate inflammatory responses by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
  • Cell Proliferation : In vitro studies have shown that certain derivatives of benzofurans exhibit cytotoxic effects against cancer cell lines. The compound's structural features allow it to disrupt cellular processes, potentially leading to apoptosis in malignant cells .

Anticancer Activity

A series of studies have evaluated the anticancer properties of benzofuran derivatives similar to this compound:

CompoundCell LineIC50 Value (µM)Mechanism
2bMCF-710Tubulin polymerization inhibition
2cHeLa15Induction of apoptosis
2dA54912Cell cycle arrest

These values highlight the potential effectiveness of the compound in targeting various cancer types.

Antimicrobial Activity

Related compounds have demonstrated antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The benzofuran structure is crucial for this activity, as it allows for effective interaction with bacterial cell membranes .

Case Studies

  • In Vitro Evaluation : A study conducted on a panel of 60 human tumor cell lines revealed that compounds with similar structures exhibited significant cytotoxicity against leukemia and breast cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Inflammatory Response Modulation : Research indicated that compounds derived from benzofurans could reduce levels of pro-inflammatory mediators such as TNF-α and IL-1β in microglial cells stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in neuroinflammatory conditions .

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